N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide
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Overview
Description
KW-2450 free base is an orally bioavailable inhibitor of insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases. This compound has potential antineoplastic activity, meaning it can inhibit the growth of tumors. Insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases are overexpressed in various human cancers and play significant roles in cellular proliferation, oncogenic transformation, and suppression of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KW-2450 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of KW-2450 free base likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
KW-2450 free base undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of KW-2450 free base .
Scientific Research Applications
KW-2450 free base has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases.
Biology: Investigated for its role in cellular proliferation, oncogenic transformation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its antineoplastic activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases .
Mechanism of Action
KW-2450 free base exerts its effects by selectively binding to and inhibiting the activities of insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases. This inhibition results in the suppression of tumor cell proliferation and the induction of tumor cell apoptosis. The molecular targets involved include the insulin-like growth factor 1 receptor and insulin receptor, which are critical for cellular signaling pathways related to growth and survival .
Comparison with Similar Compounds
Similar Compounds
BMS-754807: Another inhibitor of insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases.
NBI-31772: An inhibitor of insulin-like growth factor 1 receptor.
AZ7550: A multi-kinase inhibitor targeting insulin-like growth factor 1 receptor among others.
Uniqueness
KW-2450 free base is unique due to its dual inhibition of both insulin-like growth factor 1 receptor and insulin receptor tyrosine kinases, making it a potent antineoplastic agent. Its ability to selectively target these receptors and induce apoptosis in tumor cells sets it apart from other similar compounds .
Properties
CAS No. |
904899-25-8 |
---|---|
Molecular Formula |
C28H29N5O3S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+ |
InChI Key |
HHCSNTXVZDWIGT-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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